

4-Chloro-6-methoxypyrimidine as a chemical intermediate

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Compound of Interest

Compound Name: 4-Chloro-6-methoxypyrimidine

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An In-depth Technical Guide to **4-Chloro-6-methoxypyrimidine** as a Chemical Intermediate

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Abstract

4-Chloro-6-methoxypyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive sites make it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient pyrimidine core, activated by an excellent leaving group at the C4 position (chlorine), facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and application of **4-chloro-6-methoxypyrimidine**, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloro-6-methoxypyrimidine

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, including antiviral and anti-tumor drugs.^[1] The value of **4-chloro-6-methoxypyrimidine** lies in its capacity to serve as a robust and adaptable starting point for creating diverse libraries of pyrimidine derivatives. The chlorine atom at the C4 position is the primary site of reactivity, acting as a versatile handle for introducing a wide array of functional

groups. The methoxy group at C6, while less reactive, modulates the electronic properties of the ring and can be a site for later-stage modification, such as demethylation to reveal a hydroxyl group.[2] This dual functionality allows for the systematic and efficient construction of molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis and process development. The key properties of **4-chloro-6-methoxypyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	26452-81-3	[1][3]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1][4]
Molecular Weight	144.56 g/mol	[1][5]
Appearance	White crystal or crystalline powder to clear liquid	[1]
Melting Point	34.5-35.0 °C	[1]
Boiling Point	80 °C at 18 mmHg	[1]
Density	1.292 g/cm ³ (Predicted)	[1]
Solubility	Soluble in organic solvents like ethanol, ether, and DMF	[1]
Storage	Store in a dark, dry, sealed container at room temperature	[1][6]

Spectroscopic Characterization: Proton NMR (¹H NMR) is a critical tool for confirming the identity and purity of the material.

- ¹H NMR (300 MHz, DMSO-d₆): δ 3.96 (s, 3H, -OCH₃), 7.19 (s, 1H, Ar-H), 8.69 (s, 1H, Ar-H). [3]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of **4-chloro-6-methoxypyrimidine** is dominated by the reactivity of the C4-Cl bond. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, rendering this position the primary site for Nucleophilic Aromatic Substitution (SNAr).^{[7][8]}

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the cornerstone of 4-chloropyrimidine chemistry.^[8] It is a two-step addition-elimination process.

- **Nucleophilic Attack:** A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon atom at the C4 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the ring nitrogen atoms, which provides significant stabilization.^[7]
- **Elimination of Leaving Group:** The aromaticity of the ring is restored by the expulsion of the chloride ion, a very stable leaving group.

```
// Reactants Reactants [label="4-Chloro-6-methoxypyrimidine + Nucleophile (Nu:⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Step 1: Attack Step1 [label="Step 1: Nucleophilic Attack", shape=plaintext];
```

```
// Intermediate Intermediate [label="Meisenheimer Complex(Resonance-Stabilized Anionic Intermediate)Negative charge delocalized by N atoms", fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Step 2: Elimination Step2 [label="Step 2: Elimination of Leaving Group", shape=plaintext];
```

```
// Products Products [label="4-Substituted-6-methoxypyrimidine + Chloride (Cl⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Arrows Reactants -> Step1 [style=invis]; Step1 -> Intermediate [label="Formation of C-Nu  
bond"]; Intermediate -> Step2 [style=invis]; Step2 -> Products [label="Loss of Cl-\nAromaticity  
restored"]; } endom Caption: The two-step addition-elimination mechanism for SNAr reactions.
```

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical S_NAr, the C4-Cl bond is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings. These methods dramatically expand the synthetic possibilities, allowing for the formation of C-C and C-N bonds under relatively mild conditions.^[7] This enables the introduction of aryl, heteroaryl, and complex amine functionalities that are often inaccessible through direct S_NAr.

```
// Starting Material Start [label="4-Chloro-6-methoxypyrimidine", fillcolor="#4285F4",  
fontcolor="#FFFFFF", shape=Mdiamond];
```

```
// Reaction Types SNAr [label=<Nucleophilic Aromatic Substitution (SNAr)(Amines, Alcohols,  
Thiols)>, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label=<Pd-Catalyzed Cross-  
Coupling(Suzuki, Buchwald-Hartwig, etc.)>, fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Product Classes Aminopyrimidines [label="4-Amino-pyrimidines", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Alkoxyprymidines [label="4-Alkoxy/Aryloxy-pyrimidines",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Thioetherpyrimidines [label="4-Thioether-  
pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"]; Arylpyrimidines [label="4-Aryl-  
pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Start -> SNAr; Start -> Coupling;
```

```
SNAr -> Aminopyrimidines; SNAr -> Alkoxyprymidines; SNAr -> Thioetherpyrimidines;
```

```
Coupling -> Arylpyrimidines; Coupling -> Aminopyrimidines [label="Buchwald-Hartwig"]; }  
endom Caption: Versatility of 4-chloro-6-methoxypyrimidine as a synthetic hub.
```

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of how **4-chloro-6-methoxypyrimidine** is utilized in synthesis. They are designed as self-validating systems, including steps for reaction monitoring and purification.

Protocol 1: S_NAr Reaction with an Amine (Conventional Heating)

This protocol describes a typical nucleophilic substitution with a primary or secondary amine. The choice of a non-nucleophilic base (like DIPEA) is crucial to prevent competition with the amine nucleophile.

Objective: To synthesize N-benzyl-6-methoxypyrimidin-4-amine.

Methodology:

- **Reagent Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-chloro-6-methoxypyrimidine** (1.0 eq), benzylamine (1.2 eq), and a suitable solvent such as n-butanol or dioxane (approx. 0.2 M concentration).
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
- **Reaction:** Heat the reaction mixture to 80-100 °C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-6-methoxypyrimidin-4-amine.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details the palladium-catalyzed synthesis of a 4-aryl-6-methoxypyrimidine, a common structural motif in kinase inhibitors.[7]

Objective: To synthesize 4-(4-fluorophenyl)-6-methoxypyrimidine.

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Methodology:

- Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine **4-chloro-6-methoxypyrimidine** (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (K_2CO_3 , 2.0 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 3-5 mol%).[7]
- Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 4:1 ratio of dioxane and water.
- Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-16 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
- Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with saturated brine.
- Purification: Dry the organic phase with anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 4-(4-fluorophenyl)-6-methoxypyrimidine.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling **4-chloro-6-methoxypyrimidine**.

- General Hazards: The compound may cause irritation to the eyes, skin, and mucous membranes.[\[1\]](#) It is classified as harmful if swallowed.[\[9\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[\[10\]](#)[\[11\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#) Avoid formation of dust and aerosols.[\[9\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[\[1\]](#)[\[11\]](#)
- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[\[1\]](#)[\[11\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[11\]](#)
 - Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[\[9\]](#)[\[11\]](#)
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[\[11\]](#)

Conclusion

4-Chloro-6-methoxypyrimidine is a cornerstone intermediate for the synthesis of functionalized pyrimidines. Its predictable and versatile reactivity, primarily through SNAr and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable toolkit for drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in the laboratory and beyond.

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